(1-But-3-ynyl-3-methylpiperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-But-3-ynyl-3-methylpiperidin-3-yl)methanol, also known as BMY-14802, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of piperidine derivatives and has been studied extensively for its potential use as a therapeutic agent.
Scientific Research Applications
Pharmaceutical Development
EN300-2630238, with its piperidine core, is a valuable scaffold in drug discovery. Piperidine derivatives are known for their broad pharmacological activities, including anticancer, antiviral, and antimicrobial properties . This compound can be utilized in the synthesis of new therapeutic agents targeting various diseases, leveraging its structural versatility to interact with different biological targets.
Neuroprotective Agents
Research indicates that piperidine derivatives can act as neuroprotective agents, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . EN300-2630238 could be explored for its ability to inhibit neurotoxic pathways, reduce oxidative stress, and improve neuronal survival, making it a candidate for neuroprotective drug development.
Anticancer Research
Piperidine-containing compounds have shown significant anticancer activity by inducing apoptosis and inhibiting cell proliferation . EN300-2630238 could be investigated for its potential to target cancer cells selectively, offering a new avenue for developing anticancer therapies with fewer side effects compared to traditional chemotherapy.
Antimicrobial Agents
Given the rise of antibiotic-resistant bacteria, there is a pressing need for new antimicrobial agents. Piperidine derivatives, including EN300-2630238, have demonstrated antimicrobial properties . This compound could be studied for its effectiveness against a range of pathogens, including bacteria, fungi, and viruses, contributing to the development of new antibiotics.
Anti-inflammatory Applications
Inflammation is a common underlying factor in many chronic diseases. Piperidine derivatives have been found to possess anti-inflammatory properties . EN300-2630238 could be explored for its ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory conditions such as arthritis and inflammatory bowel disease.
Analgesic Development
Pain management is another critical area where piperidine derivatives have shown promise. EN300-2630238 could be investigated for its analgesic properties, providing a basis for developing new pain relief medications that are more effective and have fewer side effects than current options .
properties
IUPAC Name |
(1-but-3-ynyl-3-methylpiperidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-3-4-7-12-8-5-6-11(2,9-12)10-13/h1,13H,4-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFNGRACCBTMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CCC#C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-But-3-ynyl-3-methylpiperidin-3-yl)methanol | |
CAS RN |
2154180-61-5 |
Source
|
Record name | [1-(but-3-yn-1-yl)-3-methylpiperidin-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.